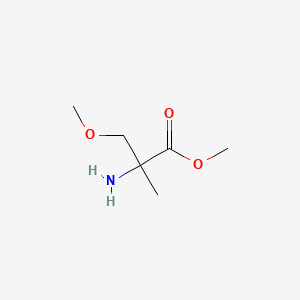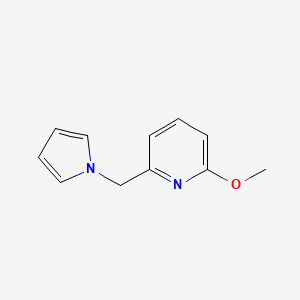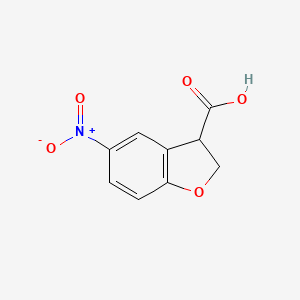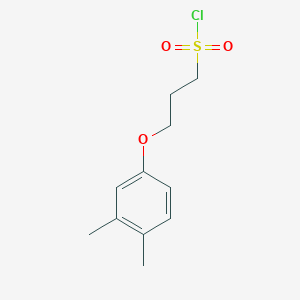
2-氨基-3-甲氧基-2-甲基丙酸甲酯
描述
“Methyl 2-amino-3-methoxy-2-methylpropanoate” is a chemical compound with the molecular formula C6H13NO3 . It is also known as MAMP.
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-3-methoxy-2-methylpropanoate” is 1S/C6H13NO3/c1-6(7,4-9-2)5(8)10-3/h4,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-3-methoxy-2-methylpropanoate” is a liquid at room temperature . Its molecular weight is 147.17 g/mol .科学研究应用
光聚合
一项研究描述了在光聚合中使用与 2-氨基-3-甲氧基-2-甲基丙酸甲酯密切相关的化合物。该化合物带有发色团基团,被提议作为光引发剂,在紫外线照射下分解生成自由基。这个过程影响起始发色团的光物理或光化学性质,使其与光聚合领域相关 (Guillaneuf 等,2010)。
杂环体系的合成
2-氨基-3-甲氧基-2-甲基丙酸甲酯衍生物已用于杂环体系的合成。一项研究探索了从类似的甲基和苯甲基衍生物合成 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮和其他化合物,突出了该化合物在创建不同杂环结构中的用途 (Selič 等,1997)。
环化反应
一篇研究文章讨论了类似于 2-氨基-3-甲氧基-2-甲基丙酸甲酯的化合物的环化,导致形成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的苯胺。这项研究强调了该化合物在促进特定环化反应中的作用 (Ukrainets 等,2014)。
β,γ-烯醇醚氨基酸的合成
L-2-氨基-4-甲氧基-反式-丁-3-烯酸(其结构与 2-氨基-3-甲氧基-2-甲基丙酸甲酯相似)的合成是通过涉及形成反式烯醇醚衍生物的方法实现的。此过程在特定氨基酸的合成中具有重要意义 (Alks & Sufrin, 1990)。
胺化反应
由氨对 1-甲氧基-2-丙醇进行胺化的研究重点是生产 2-氨基-1-甲氧基丙烷,这是一种与 2-氨基-3-甲氧基-2-甲基丙酸甲酯密切相关的化合物。这项研究对于理解胺化过程中的反应途径和选择性至关重要 (Bassili & Baiker, 1990)。
2-甲氧基-3-烷基吡嗪的合成和表征
另一项研究集中在 2-甲氧基-3-烷基吡嗪的合成和表征上,其结构与 2-氨基-3-甲氧基-2-甲基丙酸甲酯相关。这项研究提供了对这类化合物的化学性质和合成途径的见解 (Schmarr 等,2011)。
安全和危害
“Methyl 2-amino-3-methoxy-2-methylpropanoate” is classified as a dangerous substance. The hazard statements include H227, H314, and H335 . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
作用机制
As for the compound’s pharmacokinetics, this would involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties can significantly impact the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect.
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes. For instance, the compound is stored at a temperature of 4°C .
生化分析
Biochemical Properties
Methyl 2-amino-3-methoxy-2-methylpropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with serine proteases, which are enzymes that cleave peptide bonds in proteins. The interaction between Methyl 2-amino-3-methoxy-2-methylpropanoate and serine proteases involves the formation of a covalent bond between the compound and the active site of the enzyme, leading to enzyme inhibition . This interaction is crucial for regulating various physiological processes.
Cellular Effects
Methyl 2-amino-3-methoxy-2-methylpropanoate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . Additionally, Methyl 2-amino-3-methoxy-2-methylpropanoate can alter gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-3-methoxy-2-methylpropanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, Methyl 2-amino-3-methoxy-2-methylpropanoate binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, Methyl 2-amino-3-methoxy-2-methylpropanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-3-methoxy-2-methylpropanoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-amino-3-methoxy-2-methylpropanoate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to Methyl 2-amino-3-methoxy-2-methylpropanoate has been associated with changes in cellular metabolism and gene expression, indicating its potential impact on cellular homeostasis.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-3-methoxy-2-methylpropanoate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate physiological processes effectively . At high doses, Methyl 2-amino-3-methoxy-2-methylpropanoate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
Methyl 2-amino-3-methoxy-2-methylpropanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, Methyl 2-amino-3-methoxy-2-methylpropanoate can be metabolized by aminotransferases, leading to the production of amino acids and other intermediates involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of Methyl 2-amino-3-methoxy-2-methylpropanoate within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within target cells. Additionally, Methyl 2-amino-3-methoxy-2-methylpropanoate can bind to plasma proteins, which can influence its distribution and bioavailability in the body .
Subcellular Localization
Methyl 2-amino-3-methoxy-2-methylpropanoate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 2-amino-3-methoxy-2-methylpropanoate can be localized to the mitochondria, where it can influence mitochondrial function and energy production . This subcellular localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
methyl 2-amino-3-methoxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(7,4-9-2)5(8)10-3/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTDZOZFFDUTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954214-16-5 | |
| Record name | methyl 2-amino-3-methoxy-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)


![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)




![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)

